molecular formula C27H23Cl2N3O4S B11096662 ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11096662
M. Wt: 556.5 g/mol
InChI Key: PLJZRWFJKPAABG-UHFFFAOYSA-N
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Description

Ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound that features a thiazinan ring, chlorobenzyl and chlorophenyl groups, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate typically involves multiple steps:

    Formation of the Thiazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Chlorobenzyl and Chlorophenyl Groups: These groups are introduced through nucleophilic substitution reactions.

    Formation of the Ethyl Benzoate Moiety: This is achieved through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinan ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohols or amines may be formed.

    Substitution: New derivatives with different functional groups can be synthesized.

Scientific Research Applications

Ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The thiazinan ring and chlorobenzyl groups may play a role in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({(2Z)-3-(4-methylbenzyl)-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
  • Ethyl 4-({(2Z)-3-(4-fluorobenzyl)-6-[(3-fluorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Uniqueness

Ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to the presence of both chlorobenzyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C27H23Cl2N3O4S

Molecular Weight

556.5 g/mol

IUPAC Name

ethyl 4-[[6-[(3-chlorophenyl)carbamoyl]-3-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C27H23Cl2N3O4S/c1-2-36-26(35)18-8-12-21(13-9-18)31-27-32(16-17-6-10-19(28)11-7-17)24(33)15-23(37-27)25(34)30-22-5-3-4-20(29)14-22/h3-14,23H,2,15-16H2,1H3,(H,30,34)

InChI Key

PLJZRWFJKPAABG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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